2-(4-Chloro-phenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide 2-(4-Chloro-phenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14531284
InChI: InChI=1S/C18H15ClN4O3S/c19-14-4-2-13(3-5-14)12-17(24)22-15-6-8-16(9-7-15)27(25,26)23-18-20-10-1-11-21-18/h1-11H,12H2,(H,22,24)(H,20,21,23)
SMILES:
Molecular Formula: C18H15ClN4O3S
Molecular Weight: 402.9 g/mol

2-(4-Chloro-phenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide

CAS No.:

Cat. No.: VC14531284

Molecular Formula: C18H15ClN4O3S

Molecular Weight: 402.9 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chloro-phenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide -

Specification

Molecular Formula C18H15ClN4O3S
Molecular Weight 402.9 g/mol
IUPAC Name 2-(4-chlorophenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide
Standard InChI InChI=1S/C18H15ClN4O3S/c19-14-4-2-13(3-5-14)12-17(24)22-15-6-8-16(9-7-15)27(25,26)23-18-20-10-1-11-21-18/h1-11H,12H2,(H,22,24)(H,20,21,23)
Standard InChI Key DJHSFNOGNHCSNX-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl

Introduction

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 2-(4-chloro-phenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide involves a multi-step process optimized for yield and purity. Key steps include:

  • Nitration and Reduction: Initial nitration of 4-chlorobenzene forms 4-chloronitrobenzene, which is subsequently reduced to 4-chloroaniline.

  • Acylation: 4-Chloroaniline undergoes acylation with acetic anhydride to yield 2-(4-chlorophenyl)acetamide.

  • Sulfonation: Sulfonation of 4-aminopyrimidine produces 4-(pyrimidin-2-ylsulfamoyl)aniline.

  • Coupling Reaction: The final step couples the acetamide and sulfamoyl intermediates under controlled conditions.

StepReagents/ConditionsIntermediate Product
NitrationHNO₃, H₂SO₄, 50°C4-Chloronitrobenzene
ReductionH₂, Pd/C, ethanol, 25°C4-Chloroaniline
AcylationAcetic anhydride, 80°C2-(4-Chlorophenyl)acetamide
SulfonationSO₃, pyridine, 0°C4-(Pyrimidin-2-ylsulfamoyl)aniline
CouplingDCC, DMAP, CH₂Cl₂, refluxTarget Compound

Industrial Scalability

Industrial production employs catalysts and solvent systems to enhance efficiency. For example, dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are used to facilitate the coupling reaction, achieving yields exceeding 75%. Temperature control (±2°C) and inert atmospheres (N₂ or Ar) minimize side reactions.

Physicochemical Properties

Structural Characteristics

The compound crystallizes in a monoclinic system (space group P2₁/c), with intramolecular hydrogen bonds stabilizing its conformation. Key bond lengths include:

  • C–Cl: 1.74 Å

  • S=O: 1.43 Å

  • C=O: 1.22 Å

These parameters, derived from X-ray crystallography, highlight the molecule’s rigidity and planar geometry.

Table 2: Key Physicochemical Data

PropertyValue
Molecular FormulaC₁₈H₁₅ClN₄O₃S
Molecular Weight402.9 g/mol
Melting Point195–197°C
Solubility (Water)<0.1 mg/mL
LogP (Octanol-Water)3.2

Biological Activity and Mechanism of Action

Antimicrobial Efficacy

The compound demonstrates selective activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) of 2–4 µg/mL for Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Its efficacy against Gram-negative pathogens like Escherichia coli is moderate (MIC = 16 µg/mL), attributed to reduced membrane permeability.

Table 3: Antimicrobial Activity Profile

StrainMIC (µg/mL)
S. aureus2
MRSA4
E. coli16
Candida albicans8

COX-2 Selectivity

The pyrimidin-2-ylsulfamoyl group confers COX-2 selectivity (IC₅₀ = 0.8 µM) over COX-1 (IC₅₀ = 12 µM), making it a candidate for anti-inflammatory therapies.

Comparative Analysis with Structural Analogs

Analogs with Modified Substituents

  • Compound 35 (N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide): Exhibits enhanced solubility but reduced COX-2 selectivity (IC₅₀ = 2.5 µM).

  • 5l (2-(4-Chlorophenylamino)-N-(4-(morpholinosulfonyl)phenyl)acetamide): The morpholine ring improves bioavailability but decreases antimicrobial potency (MIC = 8 µg/mL against S. aureus).

Table 4: Comparative Biological Activities

CompoundCOX-2 IC₅₀ (µM)MIC (S. aureus, µg/mL)
Target Compound0.82
Compound 352.54
5l5.08

Crystallographic Insights

Compared to N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide (ARARUI), the target compound exhibits a smaller dihedral angle (42.25° vs. 67.84°) between aromatic rings, enhancing binding pocket compatibility.

Analytical Characterization

Spectroscopic Data

  • IR (KBr): ν = 1680 cm⁻¹ (C=O), 1350 cm⁻¹ (S=O), 1240 cm⁻¹ (C–N).

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine), 7.85 (d, J = 8.4 Hz, 2H, phenyl), 2.15 (s, 3H, CH₃).

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